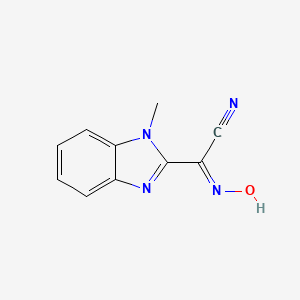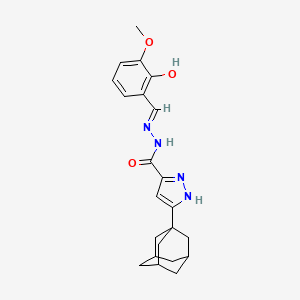![molecular formula C21H19ClN4O4S2 B604468 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE CAS No. 312926-49-1](/img/structure/B604468.png)
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE is a complex nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the chlorophenyl group and hydroxyl functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[2,1-b][1,3]thiazine derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl-containing compounds: Molecules that include the chlorophenyl group but have different core structures.
Uniqueness
The uniqueness of 7-[(4-CHLOROPHENYL)({8-HYDROXY-6-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-7-YL})METHYL]-8-HYDROXY-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZIN-6-ONE lies in its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
312926-49-1 |
|---|---|
Molekularformel |
C21H19ClN4O4S2 |
Molekulargewicht |
491g/mol |
IUPAC-Name |
7-[(4-chlorophenyl)-(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C21H19ClN4O4S2/c22-12-5-3-11(4-6-12)13(14-16(27)23-20-25(18(14)29)7-1-9-31-20)15-17(28)24-21-26(19(15)30)8-2-10-32-21/h3-6,13,27-28H,1-2,7-10H2 |
InChI-Schlüssel |
OASHOLFNTMFUOE-UHFFFAOYSA-N |
SMILES |
C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=C(C=C3)Cl)C4=C(N=C5N(C4=O)CCCS5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B604385.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}-3-thiophenecarboxylate](/img/structure/B604386.png)
![ethyl 2-{[(E)-(3-chloro-1H-indol-2-yl)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B604387.png)
![1-ethyl-N-[(E)-1H-indol-3-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B604389.png)
![4-Methoxy-2-[(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B604391.png)
![3-[(3,5-ditert-butyl-4-hydroxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B604393.png)


![2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B604401.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604402.png)
![N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B604404.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604405.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604407.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B604408.png)
